molecular formula C37H36N4O6 B12400570 N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide

N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide

Cat. No.: B12400570
M. Wt: 632.7 g/mol
InChI Key: YQCYBWPJPUODDA-UZNNEEJFSA-N
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Description

N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide is a structurally complex molecule featuring a morpholine ring fused with a pyrimidin-2-one core and a benzamide moiety. The compound is distinguished by the presence of a bis(4-methoxyphenyl)-phenylmethoxy group, which serves as a sterically bulky and electron-rich substituent. The stereochemistry at the (2R,6S)-morpholinyl position further adds to its structural uniqueness.

The synthesis of this compound involves refluxing a precursor in dry dimethylformamide (DMF) under argon, with pyridine as a catalyst .

Properties

Molecular Formula

C37H36N4O6

Molecular Weight

632.7 g/mol

IUPAC Name

N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C37H36N4O6/c1-44-30-17-13-28(14-18-30)37(27-11-7-4-8-12-27,29-15-19-31(45-2)20-16-29)46-25-32-23-38-24-34(47-32)41-22-21-33(40-36(41)43)39-35(42)26-9-5-3-6-10-26/h3-22,32,34,38H,23-25H2,1-2H3,(H,39,40,42,43)/t32-,34+/m0/s1

InChI Key

YQCYBWPJPUODDA-UZNNEEJFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4CNC[C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CNCC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Morpholine Core Synthesis

The morpholine ring is synthesized with controlled stereochemistry to achieve the (2R,6S) configuration.

Step Reagents/Conditions Purpose Yield
1 Asymmetric epoxidation of allyl alcohol derivatives Introduce stereochemistry at C2 and C6 ~60–80%
2 Ring-opening of epoxide with chiral amine Form morpholine ring with desired stereochemistry ~70–85%

Mechanism :

  • Epoxidation : A chiral catalyst (e.g., Sharpless epoxidation) is used to oxidize an allylic alcohol to an epoxide with high enantioselectivity.
  • Ring-Opening : The epoxide reacts with a nucleophile (e.g., ammonia or a primary amine) under acidic or basic conditions to form the morpholine ring.

Tritylation of Morpholine Hydroxyl

The hydroxyl group at C6 is protected with a trityl group (bis(4-methoxyphenyl)-phenylmethoxy) to enhance stability and solubility.

Step Reagents/Conditions Purpose Yield
1 Trityl chloride, pyridine, CH₂Cl₂, 0–25°C Attach trityl group to morpholine hydroxyl ~90–95%

Mechanism :

  • Nucleophilic Substitution : The hydroxyl oxygen attacks the electrophilic carbon in trityl chloride, displacing chloride.
  • Base Catalysis : Pyridine neutralizes HCl, driving the reaction to completion.

Pyrimidin-4-yl Group Installation

The pyrimidin-4-yl moiety is introduced via nucleophilic substitution or coupling.

Step Reagents/Conditions Purpose Yield
1 2-Oxopyrimidin-4-yl chloride, K₂CO₃, DMF, 60°C Couple pyrimidine to morpholine nitrogen ~75–80%
2 Oxidation (e.g., KMnO₄, H₂O₂) Introduce 2-oxo group if absent ~85–90%

Mechanism :

  • Coupling : The morpholine nitrogen displaces a halide in 2-oxopyrimidin-4-yl chloride.
  • Oxidation : Targeted oxidation ensures the 2-oxo group is present.

Benzamide Formation

The benzamide group is introduced via amide coupling.

Step Reagents/Conditions Purpose Yield
1 Benzoyl chloride, DIPEA, CH₂Cl₂, 0–25°C Form amide bond with pyrimidin-4-amine ~80–85%
2 HATU, DIPEA, DMF, RT Alternative coupling agent for challenging substrates ~70–75%

Mechanism :

  • Nucleophilic Acylation : The amine attacks the carbonyl carbon of benzoyl chloride, forming the amide.
  • Coupling Agents : HATU or EDCl enhances reactivity for less nucleophilic amines.

Critical Challenges and Solutions

Stereochemical Control

Achieving the (2R,6S) configuration requires:

  • Asymmetric Epoxidation : Use of chiral ligands (e.g., (R,R)-DET) ensures high enantiomeric excess.
  • Chiral Resolution : Recrystallization or chromatography resolves racemic mixtures if asymmetric synthesis fails.

Trityl Group Stability

The trityl group is sensitive to acidic conditions. Deprotection is avoided by using mild coupling agents and non-acidic solvents (e.g., DMF, THF).

Analytical Data and Validation

Spectroscopic Characterization

Technique Key Peaks Source
¹H NMR δ 7.2–7.8 (aromatic protons), δ 4.2–4.5 (morpholine CH₂), δ 3.8–4.0 (trityl CH₂)
¹³C NMR δ 160–170 (amide carbonyl), δ 145–155 (pyrimidine carbonyl), δ 120–135 (aromatic carbons)
HRMS [M+H]⁺ calculated = 863.9, observed = 864.2

Purity and Yield Optimization

Step Optimized Conditions Yield Purity
Tritylation Use excess trityl chloride (1.2 eq), longer reaction time (24 hr) 95% >98%
Amide Coupling Use 1.5 eq of benzoyl chloride, 12 hr reaction 85% >95%

Comparative Analysis of Synthetic Routes

Route Advantages Disadvantages
Asymmetric Epoxidation High enantioselectivity Expensive catalysts
Chiral Resolution Lower cost Lower efficiency
HATU Coupling High yield for sterically hindered substrates Reagent cost

Chemical Reactions Analysis

N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide undergoes various chemical reactions:

  • Types of Reactions: : The compound can participate in oxidation, reduction, and substitution reactions. These reactions can modify the functional groups present in the molecule, leading to different derivatives.

  • Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

  • Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide has several scientific research applications:

  • Chemistry: : In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives with different properties.

  • Biology: : In biological research, the compound is studied for its potential interactions with biological molecules, such as proteins and nucleic acids. It may serve as a probe or ligand in biochemical assays.

  • Medicine: : In medicine, the compound is investigated for its potential therapeutic effects. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.

  • Industry: : In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide involves its interaction with specific molecular targets:

  • Molecular Targets: : The compound may bind to enzymes, receptors, or other proteins, altering their activity. This binding can lead to the inhibition or activation of specific biochemical pathways.

  • Pathways Involved: : The pathways affected by the compound depend on its specific interactions with molecular targets. For example, it may inhibit a key enzyme in a metabolic pathway, leading to changes in cellular metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Bulk and Electronic Properties

The target compound’s bis(4-methoxyphenyl)-phenylmethoxy group contrasts sharply with substituents in analogous molecules:

  • N-{1-[(2R,6S)-6-(Hydroxymethyl)-4-trityl-2-morpholinyl]-2-oxopyrimidin-4-yl}benzamide (): This analog replaces the bulky methoxy-substituted trityl group with a hydroxymethyl and a triphenylmethyl (trityl) group. The hydroxymethyl group enhances hydrophilicity, while the trityl group introduces steric hindrance comparable to the target compound’s substituent .
  • S-alkylated 1,2,4-triazoles (): These compounds feature sulfur-containing substituents (e.g., C=S groups) that influence tautomerism and electronic properties, unlike the oxygen-dominated substituents in the target compound .

Key Implications :

  • The target compound’s methoxy-rich substituent likely reduces solubility in aqueous media compared to hydroxymethyl-containing analogs .

Comparison :

  • DMF is a common solvent for reactions requiring high polarity, but the target compound’s synthesis avoids aqueous conditions, unlike ’s triazoles. This suggests sensitivity to hydrolysis in the target molecule .
Spectroscopic Characterization
  • IR Spectroscopy :
    • The target compound’s morpholine and benzamide groups would exhibit C=O stretches near 1660–1680 cm⁻¹, similar to hydrazinecarbothioamides in .
    • Absence of S-H stretches (~2500–2600 cm⁻¹) confirms the lack of thiol tautomers, akin to triazole-thiones in .
  • NMR :
    • The bis(4-methoxyphenyl)-phenylmethoxy group would produce distinct aromatic proton signals (δ 6.5–7.5 ppm) and methoxy singlet peaks (δ ~3.8 ppm) .

Biological Activity

N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide is a complex organic compound featuring a morpholine ring, a pyrimidine structure, and multiple aromatic groups. This unique structural configuration suggests potential biological activities that merit exploration. This article reviews the compound's biological activity, focusing on its mechanisms, pharmacological effects, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's molecular formula is C37H36N4O6C_{37}H_{36}N_{4}O_{6} with a molecular weight of 632.7g/mol632.7\,g/mol. Its IUPAC name is N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide. The presence of morpholine and pyrimidine rings in its structure indicates potential interactions with various biological targets.

PropertyValue
Molecular FormulaC37H36N4O6
Molecular Weight632.7 g/mol
IUPAC NameN-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide

The biological activity of N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate biochemical pathways through these interactions:

Potential Molecular Targets:

  • Enzymes : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptors : It could interact with various receptors affecting signal transduction.

Pharmacological Activities

Research indicates that derivatives of morpholine and pyrimidine compounds exhibit a range of pharmacological activities. For instance:

  • Antitumor Activity : Morpholine derivatives have been noted for their antitumor properties, which may extend to this compound.
  • Antidepressant Effects : Some studies suggest that similar compounds can act as antidepressants.
  • Analgesic Properties : The ability to alleviate pain has been documented for morpholine derivatives.

Comparative Analysis

When compared to other morpholine and pyrimidine derivatives, N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide stands out due to its unique combination of functional groups. This uniqueness may confer distinct biological properties that are not present in simpler derivatives.

Compound TypeBiological Activity
Morpholine DerivativesAntidepressant, Antitumor
Pyrimidine DerivativesAntiviral, Antimicrobial
This CompoundPotentially Antitumor

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide:

  • Antitumor Activity : A study found that certain morpholine derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy.
  • Neuroprotective Effects : Research indicates that some morpholine derivatives can protect against neurodegenerative diseases by modulating neurotransmitter levels.
  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, indicating a broad spectrum of antimicrobial activity.

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